Methyl diethylphosphonoacetate
Overview
Description
Methyl diethylphosphonoacetate is an organophosphorus compound with the molecular formula C7H15O5P and a molecular weight of 210.16 g/mol . It is a clear, colorless to faint yellow liquid that is miscible with tetrahydrofuran . This compound is used in various chemical reactions and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
Methyl diethylphosphonoacetate is a biochemical reagent It’s known to be used as a reactant in various chemical reactions .
Mode of Action
It is used as a reactant in the synthesis of various compounds . Its interaction with its targets would depend on the specific reaction it is involved in.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific reactions it is used in. It has been used in the synthesis of branched allylic fluorides, regioselective Diels-Alder reactions to yield antibiotic building blocks, and the synthesis of substituted thiophenes and furans for the treatment of type 2 diabetes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. It has been used in the synthesis of various compounds, including branched allylic fluorides, antibiotic building blocks, and substituted thiophenes and furans .
Preparation Methods
Methyl diethylphosphonoacetate can be synthesized through the reaction of methyl chloroacetate with triethyl phosphite. The reaction is typically carried out by heating the mixture at 135°C for 10 hours, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Methyl diethylphosphonoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions to form various derivatives.
Diels-Alder Reactions: It is used in regioselective Diels-Alder reactions to yield antibiotic building blocks.
Synthesis of Allylic Fluorides: It acts as a reagent in the preparation of allylic fluorides.
Common reagents and conditions used in these reactions include strong bases, acids, and specific catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Methyl diethylphosphonoacetate has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl diethylphosphonoacetate can be compared with similar compounds such as:
- Diethyl phosphonoacetate
- Trimethyl phosphonoacetate
- Triethyl phosphonoacetate
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. This compound is unique in its versatility and wide range of applications in various scientific fields .
Properties
IUPAC Name |
methyl 2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSAXXHOGZNKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147732 | |
Record name | Methyl diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-74-9 | |
Record name | Methyl (diethylphosphono)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl diethylphosphonoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1067-74-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl diethylphosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl diethylphosphonoacetate react with lithium bases, and what are the structural characteristics of the resulting species?
A: In solvents like tetrahydrofuran (THF), this compound (1b) reacts with lithium bases to form anionic species (2). These species exist in equilibrium as aggregates (2A), externally solvated monomeric ion pairs (2M), and, to a lesser extent in THF, triple ions (2T) and free ions (2–). The specific distribution of these species depends on the solvent and the presence of excess this compound. [] Interestingly, when 1b is in slight excess, intermediate species (I) form. These species involve a neutral 1b molecule acting as a bidentate ligand to a lithium cation, with the remaining lithium coordination sites occupied by either 2–, another 1b acting as a monodentate ligand, or solvent molecules. [] NMR and IR spectroscopy reveal that the structure of 1b within these intermediate species is significantly perturbed, as evidenced by shifts in 31P and 13C carbonyl signals and changes in the carbonyl stretching frequency (νCO). []
Q2: Can you elaborate on the role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotonation of this compound in the presence of lithium salts?
A: DBU plays a multifaceted role in this reaction. Firstly, it acts as a deaggregating agent for both lithium chloride and the aggregated anionic species (2A). [, ] Secondly, DBU facilitates the deprotonation of 1b within the intermediate species (I). [] Lastly, it enhances the rate of proton exchange between the anionic species (2) and free 1b. [] The relative prominence of these effects depends on the concentration of DBU. Infrared spectroscopy studies suggest that the reaction proceeds through an intermediate formed by the chelation of the bidentate phosphonate with a lithium cation or an ion pair, which is then deaggregated by DBU. []
Q3: How does this compound participate in the synthesis of cis-polyenes?
A: this compound plays a crucial role in the stereoselective synthesis of cis-polyenes through Wittig-type reactions. [] For instance, it reacts with 4-hydroxybut-2-enolide and its 2- and 3-methyl analogs to exclusively yield the half esters of the corresponding cis,trans-muconates. [] This reaction showcases the compound's ability to control the stereochemistry around newly formed carbon-carbon double bonds.
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